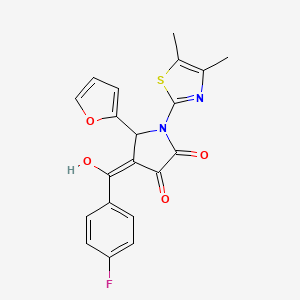

![molecular formula C20H19BrN4O2S B3020642 5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-83-9](/img/structure/B3020642.png)

5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

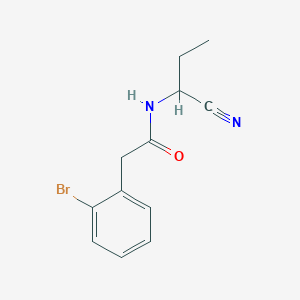

The compound "5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. The structure suggests the presence of multiple heterocyclic components, including a thiazolo[3,2-b][1,2,4]triazole core, which is a fused ring system containing nitrogen and sulfur atoms. This core is substituted with a furan moiety, a bromophenyl group, and a piperidinylmethyl group. Such compounds are often of interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolo[3,2-b][1,2,4]triazole compounds typically involves the reaction of substituted triazoles with various electrophiles. In the case of the related compound 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, the synthesis was achieved by treating 5-(2-bromo-5-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with phenacyl bromides . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar strategy could be employed, possibly involving a piperidine derivative as a nucleophile to introduce the piperidinylmethyl group.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazoles is characterized by a fused ring system that can influence the compound's electronic distribution and, consequently, its reactivity. The presence of heteroatoms such as nitrogen and sulfur within the core can also impact the molecule's ability to interact with biological targets through hydrogen bonding or other non-covalent interactions. The bromophenyl and furan substituents are likely to contribute to the compound's overall lipophilicity, which is an important factor in determining its ability to cross cell membranes.

Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazoles can undergo various chemical reactions, particularly at positions activated by the presence of electron-withdrawing or electron-donating substituents. For example, the bromine atom in the bromophenyl group could potentially be displaced by nucleophiles, as seen in the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles . The furan ring could also participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple aromatic systems and heteroatoms is likely to result in a compound with significant polar character, which could affect its solubility in various solvents. The bromine atom adds to the molecular weight and may also influence the boiling and melting points of the compound. The lipophilicity contributed by the phenyl and furan rings would be an important consideration in the compound's pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

- Researchers have synthesized derivatives starting from furan-2-carbohydrazide, leading to compounds including 1,2,4-triazole derivatives with antimicrobial activities. Some of these compounds demonstrated significant activity against tested microorganisms (Başoğlu et al., 2013).

Synthesis and Characterization

- Studies have focused on the synthesis and characterization of various heterocyclic compounds, including those with 1,2,4-triazole and thiazole derivatives. These syntheses involve multiple steps and utilize different secondary amines, including piperidine (Sarhan et al., 2008).

Anti-arrhythmic and Anti-inflammatory Activities

- Some compounds, including thiazolo[3,2-b]-1,2,4-triazole derivatives, have been synthesized and evaluated for anti-arrhythmic activity. These studies have shown significant anti-arrhythmic effects in certain compounds (Abdel‐Aziz et al., 2009).

- Additionally, thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones have been investigated for their anti-inflammatory activities. These compounds were synthesized using Michael type addition of cyclic secondary amines, including piperidine (Tozkoparan et al., 1999).

Pharmacological Evaluation

- Novel derivatives of this compound have been synthesized and evaluated for their pharmacological properties, including antimicrobial and insecticidal activities. These studies provide insights into the potential therapeutic applications of these compounds (Holla et al., 2006).

Molecular Docking Studies

- Molecular docking studies have been conducted on benzimidazole derivatives bearing 1,2,4-triazole, examining their anti-cancer properties. This research highlights the potential of these compounds in cancer treatment (Karayel, 2021).

Eigenschaften

IUPAC Name |

5-[(3-bromophenyl)-piperidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O2S/c21-14-7-4-6-13(12-14)16(24-9-2-1-3-10-24)17-19(26)25-20(28-17)22-18(23-25)15-8-5-11-27-15/h4-8,11-12,16,26H,1-3,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXGLIBCYOQVEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020560.png)

![ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B3020562.png)

![2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3020563.png)

![(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3020566.png)

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3020572.png)

![methyl 2-[[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate](/img/structure/B3020574.png)

![2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020578.png)

![N-(2-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3020581.png)

![N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3020582.png)